

Chemical Synthesis & Structural Optimization of NMS-P715 Analogs

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Compound of Interest

Compound Name:	NMS-P715 analog
CAS No.:	1202055-34-2
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A Technical Guide to the Pyrazolo[4,3-h]quinazoline Scaffold

Executive Summary

NMS-P715 is a highly selective, ATP-competitive inhibitor of the Monopolar Spindle 1 (MPS1/TTK) kinase, a critical regulator of the Spindle Assembly Checkpoint (SAC). Unlike non-selective mitotic inhibitors (e.g., taxanes), NMS-P715 forces cancer cells with supernumerary centrosomes into premature anaphase, leading to massive aneuploidy and cell death.

This guide details the chemical synthesis of the NMS-P715 scaffold (4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline), emphasizing the robust "Caldarelli Route" developed at Nerviano Medical Sciences. It provides actionable protocols for synthesizing the core, strategies for regio-control, and divergent pathways for generating Structure-Activity Relationship (SAR) analogs.

Pharmacophore Deconstruction & Retrosynthetic Analysis

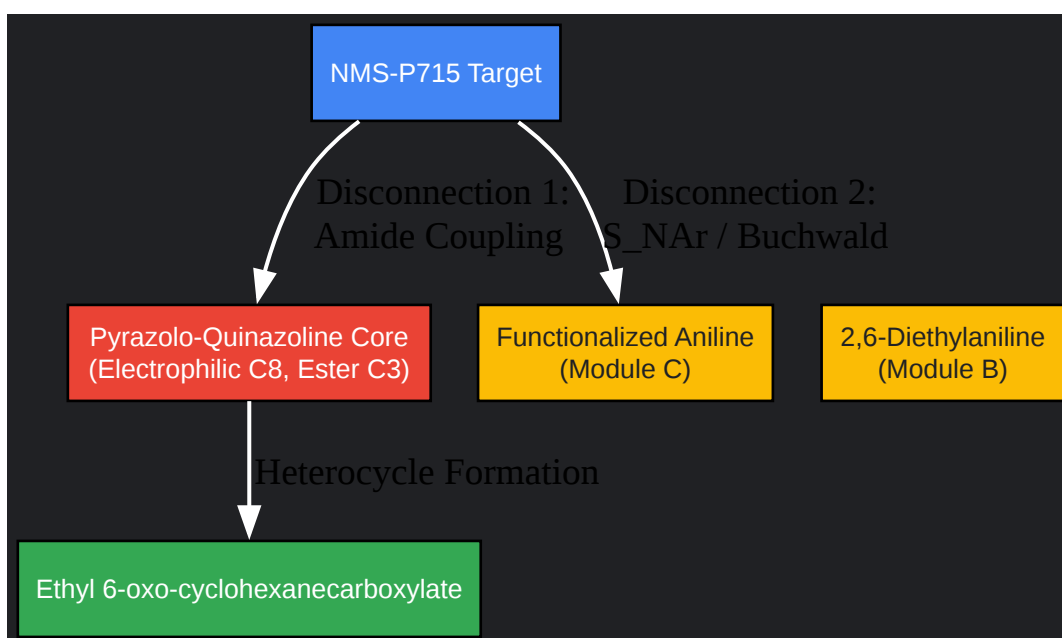
To design effective analogs, one must first understand the modularity of the NMS-P715 architecture. The molecule functions as a Type I kinase inhibitor, binding to the ATP pocket of MPS1.

Structural Modules

- Module A (Hinge Binder): The pyrazolo[4,3-h]quinazoline core. The N1-methyl and the pyrimidine nitrogens are critical for hydrogen bonding with the kinase hinge region (specifically Glu603 and Gly605 in MPS1).
- Module B (Selectivity Filter): The C3-carboxamide linked to a 2,6-diethylphenyl ring. This bulky hydrophobic moiety occupies a specific hydrophobic pocket, imparting high selectivity over other kinases.
- Module C (Solvent Channel/Potency): The C8-anilino moiety bearing a trifluoromethoxy group and a solubilizing basic tail (N-methylpiperidine). This extends into the solvent-exposed region.

Retrosynthetic Logic

The synthesis is best approached convergently. The tricyclic core is constructed first, followed by late-stage functionalization at C8 (via S_NAr or Buchwald-Hartwig) and C3 (via Amide Coupling).



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Figure 1: Retrosynthetic analysis of NMS-P715 showing the convergent assembly of the three primary pharmacophoric modules.[1]

Primary Synthetic Route (The Caldarelli Protocol)

The following route is optimized for scalability and regiochemical fidelity. It avoids the common pitfall of N1/N2 isomer mixtures during pyrazole formation.

Phase 1: Construction of the Tricyclic Core

Step 1: Regioselective Pyrazole Formation The synthesis commences with ethyl 6-oxocyclohex-2-enecarboxylate (or its saturated equivalent). Reaction with methylhydrazine often yields a mixture of regioisomers.

- Optimization: Use of ethyl (3-ethoxy-2-cyclohexen-1-ylidene)acetate allows for better control.
- Conditions: Methylhydrazine, EtOH, Reflux, 4h.
- Outcome: Formation of the ethyl 1-methyl-4,5-dihydro-1H-indazole-3-carboxylate intermediate.

Step 2: Pyrimidine Ring Closure The indazole intermediate is reacted with a formylating agent to set up the pyrimidine closure.

- Reagents: Bredereck's reagent (tert-Butoxybis(dimethylamino)methane) or DMF-DMA (Dimethylformamide dimethyl acetal).
- Mechanism:[1][2][3] Formation of the enaminone at the C7 position (indazole numbering).
- Cyclization: Treatment with S-methylisothiurea (or thiourea followed by methylation) closes the ring.
- Key Intermediate: Ethyl 8-(methylthio)-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate.

Phase 2: Functionalization (The Divergent Point)

This stage allows for the parallel synthesis of analogs.

Step 3: Oxidation of the Thioether To facilitate displacement, the C8-SMe group is oxidized to the sulfone or sulfoxide, making it a better leaving group.

- Reagents: m-CPBA (meta-Chloroperoxybenzoic acid) in DCM.
- Observation: The sulfone is highly reactive toward nucleophilic aromatic substitution (S_NAr).

Step 4: Introduction of the Aniline (Module C)

- Reagent: 4-Amino-3-(trifluoromethoxy)benzoic acid derivatives.
- Conditions: LiHMDS (Lithium bis(trimethylsilyl)amide) in THF at -78°C to RT OR acid-catalyzed displacement (TFA/TFE) depending on the aniline's nucleophilicity.
- Note: For NMS-P715, the aniline already bears the amide-linked piperidine tail.

Step 5: C3-Amide Formation (Module B)

- Hydrolysis: LiOH, THF/H₂O to convert the ethyl ester to the carboxylic acid.
- Coupling: HATU, DIPEA, DMF, and 2,6-diethylaniline.
- Challenge: The 2,6-diethylaniline is sterically hindered. High-efficiency coupling agents (HATU/COMU) and elevated temperatures (50-60°C) are often required.

Strategic Analog Design (SAR)

When designing analogs based on this pathway, the following SAR rules established by the Nerviano team should guide your modifications:

Region	Modification	Biological Impact	Synthetic Strategy
N1-Position	Methyl -> Ethyl/Isopropyl	Drastic loss of potency. The methyl group fits a tight pocket.	Use substituted hydrazines in Step 1.
C3-Amide	2,6-Diethyl -> 2,6-Dimethyl	Retains potency but alters metabolic stability.	Change amine in Step 5.
C3-Amide	2,6-Diethyl -> Unsubstituted	Loss of selectivity (binds other kinases).	Change amine in Step 5.
C8-Aniline	-OCF ₃ -> -CF ₃ or -Cl	Modulates electronics and solubility. -OCF ₃ is optimal for permeability.	Change aniline in Step 4.
Solubilizing Tail	N-Me-Piperidine -> Morpholine	Improves solubility, alters hERG liability.	Pre-synthesize aniline tail before Step 4.

Advanced Synthetic Protocols

Protocol A: C8-Displacement via S_NAr (Critical Step)

This protocol describes the displacement of the C8-methanesulfonyl group by the functionalized aniline.

Materials:

- Sulfone Intermediate (1.0 eq)
- Target Aniline (1.2 eq)
- Trifluoroethanol (TFE) (Solvent)
- Trifluoroacetic acid (TFA) (Catalyst)

Procedure:

- Dissolve the sulfone intermediate (0.5 mmol) and the target aniline (0.6 mmol) in TFE (5 mL).
- Add TFA (1.0 eq) dropwise.
- Heat the reaction mixture to reflux (approx. 80°C) for 6–12 hours. Monitor by LC-MS for the disappearance of the sulfone (M+).
- Workup: Evaporate volatiles. Redissolve in DCM and wash with saturated NaHCO₃. Dry over Na₂SO₄.
- Purification: Flash chromatography (DCM/MeOH gradient). The product often elutes around 5% MeOH.

Protocol B: Sterically Hindered Amide Coupling (Step 5)

This protocol overcomes the steric barrier of 2,6-diethylaniline.

Procedure:

- Suspend the pyrazolo-quinazoline carboxylic acid (1.0 eq) in dry DMF (0.1 M concentration).
- Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir for 10 minutes to activate the acid (formation of the active ester).
- Add 2,6-diethylaniline (2.0 eq). Note: Excess amine is crucial.
- Heat to 60°C under N₂ atmosphere for 16 hours.
- Workup: Dilute with EtOAc, wash extensively with 10% LiCl solution (to remove DMF), then brine.

Visualization of the Reaction Workflow

The following diagram illustrates the specific chemical flow for the synthesis of NMS-P715, highlighting the reagents used in the Caldarelli route.



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Figure 2: Step-by-step synthetic workflow for NMS-P715 based on the Nerviano Medical Sciences discovery route.

Troubleshooting & Expert Insights

Regioselectivity in Pyrazole Formation

Issue: Obtaining the N2-methyl isomer instead of the desired N1-methyl. Solution: The reaction solvent polarity dictates the ratio. In ethanol, the N1-methyl is generally favored (approx 4:1). If the ratio is poor, switch to a stepwise approach: form the enaminone of the beta-keto ester first using DMF-DMA, then react with methylhydrazine. This locks the regiochemistry more effectively.

Solubility of Intermediates

Issue: The tricyclic core (especially the sulfone) is poorly soluble in standard organic solvents. Solution: Avoid using diethyl ether for precipitations. Use Trifluoroethanol (TFE) as a solvent for the S_NAr reaction (Protocol A) as it solubilizes the core and activates the leaving group via H-bonding.

Metabolic Stability

Insight: The 2,6-diethylphenyl group is not just for selectivity; it blocks metabolic oxidation at the amide nitrogen. Analogs removing these ethyl groups show rapid clearance in microsomal stability assays.

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